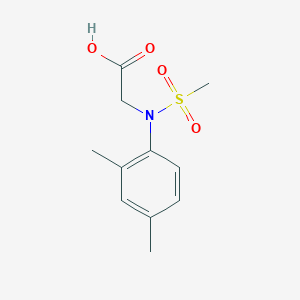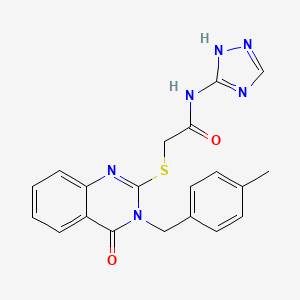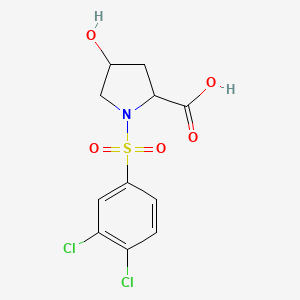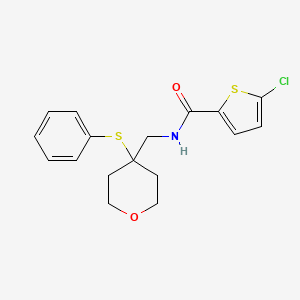![molecular formula C14H18N4O2 B2432921 N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide CAS No. 2223581-68-6](/img/structure/B2432921.png)
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide, also known as JNJ-26481585, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression.
Mechanism of Action
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide inhibits HDAC enzymes by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which results in changes in gene expression. The inhibition of HDAC enzymes by N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide have been extensively studied. In cancer cells, N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. In addition, it has been shown to inhibit angiogenesis and metastasis, which are crucial processes in cancer progression. In inflammatory and fibrotic diseases, N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide has been shown to have anti-inflammatory and anti-fibrotic effects, which can reduce tissue damage and improve organ function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide in lab experiments is its potency and selectivity for HDAC enzymes. This allows for specific targeting of HDAC enzymes, which can lead to more effective treatments for various diseases. However, one of the limitations of using N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide in lab experiments is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the use of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide in scientific research. One direction is the development of combination therapies that use N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide in combination with other therapeutic agents to enhance its anti-tumor activity. Another direction is the development of new formulations of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide that can improve its pharmacokinetic properties and reduce its toxicity. In addition, further studies are needed to determine the efficacy of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide in the treatment of inflammatory and fibrotic diseases.
Conclusion:
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide is a potent and selective inhibitor of HDAC enzymes that has shown promising results in various scientific research studies. Its anti-tumor, anti-inflammatory, and anti-fibrotic effects make it a potential therapeutic agent for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in clinical trials, but the future looks promising for the use of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide involves a series of chemical reactions that require expertise in organic chemistry. The compound can be synthesized using a variety of methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The most commonly used method for the synthesis of N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide involves the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Scientific Research Applications
N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide has been extensively studied in various scientific research studies. It has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the treatment of various types of cancer. In addition, N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for the treatment of inflammatory and fibrotic diseases.
properties
IUPAC Name |
N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-4-14(19)18-11-6-8-20-9-12(11)17-13-5-7-15-10(2)16-13/h5,7,11-12H,6,8-9H2,1-2H3,(H,18,19)(H,15,16,17)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADGHUQSZCGGBY-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOCC1NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCOC[C@H]1NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
![3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432841.png)


![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)




![N-[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2432854.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2432859.png)

